Antipyrine

Overview

Description

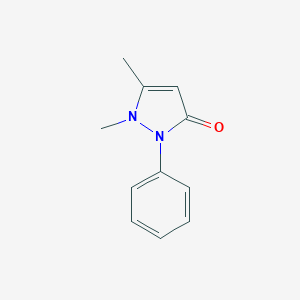

C₁₁H₁₂N₂O . It was first synthesized by Ludwig Knorr in the early 1880s and patented in 1883 . Antipyrine is an analgesic (pain-reducing), antipyretic (fever-reducing), and anti-inflammatory drug. It has been used both orally and as ear drops .

Preparation Methods

Synthetic Routes and Reaction Conditions

Antipyrine is synthesized by the condensation of phenylhydrazine and ethyl acetoacetate under basic conditions. The resulting intermediate compound, 1-phenyl-3-methylpyrazolone, is then methylated using dimethyl sulfate or methyl iodide . The synthesis process involves the following steps:

Condensation: Phenylhydrazine reacts with ethyl acetoacetate in the presence of a base to form 1-phenyl-3-methylpyrazolone.

Methylation: The intermediate compound is methylated using dimethyl sulfate or methyl iodide to produce this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Preparation of Reactants: Phenylhydrazine and ethyl acetoacetate are prepared in large quantities.

Reaction Control: The reaction temperature and pH are carefully controlled to ensure efficient condensation and methylation.

Purification: The final product is purified using crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Antipyrine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridazine tetracarboxylic acid using potassium permanganate.

Reduction: This compound can be reduced to form different derivatives, such as 4-aminothis compound.

Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

Oxidation: Pyridazine tetracarboxylic acid.

Reduction: 4-aminothis compound.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Pharmacokinetic Studies

Antipyrine is widely recognized as a probe drug for evaluating hepatic drug metabolism. It is metabolized by multiple cytochrome P450 enzymes, making it useful for understanding drug interactions and liver function.

Metabolism and Enzyme Interaction

Research indicates that this compound is primarily metabolized by six cytochrome P450 enzymes: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4. The formation of its metabolites—4-hydroxythis compound, 3-hydroxymethylthis compound, and northis compound—can be described using Michaelis-Menten kinetics. The maximum rate of metabolite formation for northis compound is approximately 0.91 nmol/mg/min with a Michaelis-Menten constant of 19.0 mmol/L . This establishes this compound as a valuable tool for studying the effects of various drugs on liver enzyme activity.

Drug Interaction Studies

This compound has been employed to investigate interactions with other drugs. For instance, it has been shown to increase the clearance of caffeine by inducing its hepatic metabolism, which can be particularly useful when assessing liver function in clinical settings .

Therapeutic Applications

While primarily used in research contexts, this compound also has therapeutic applications.

Analgesic and Antipyretic Use

This compound is indicated for the symptomatic relief of pain and fever. It is often combined with benzocaine in otic solutions to treat acute otitis media, providing effective pain relief .

Combination Therapies

In conjunction with other medications, this compound enhances therapeutic outcomes. For example, it has been shown to improve the pharmacokinetics of drugs like citicoline and thiopental sodium when coadministered . This property makes it a candidate for combination therapies aimed at optimizing drug delivery across biological barriers.

Environmental Applications

Recent studies have explored the degradation of this compound in environmental contexts. For instance, heat-activated persulfate has been used to degrade this compound effectively in water treatment processes . This application highlights this compound's relevance beyond human health into environmental science.

Data Table: Summary of this compound Applications

Case Study 1: this compound as a Probe Drug

A study involving human liver microsomes demonstrated that this compound metabolites are formed through various cytochrome P450 enzymes. The inhibition studies indicated that CYP3A4 plays a significant role in the formation of 4-hydroxythis compound, while CYP2C enzymes are important for northis compound production . This establishes this compound's utility in probing drug metabolism.

Case Study 2: this compound and Caffeine Interaction

In a pilot study assessing the influence of this compound on caffeine kinetics, participants showed a significant increase in caffeine clearance post-antipyrine administration. The findings suggested that this compound enhances the elimination of caffeine through hepatic induction mechanisms . This demonstrates its potential role in evaluating liver function.

Mechanism of Action

Antipyrine acts primarily in the central nervous system by increasing the pain threshold. It inhibits the isoforms of cyclooxygenase (COX-1, COX-2, and COX-3) enzymes involved in prostaglandin synthesis . By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are responsible for pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

Phenacetin: An analgesic and antipyretic that was widely used before being withdrawn due to safety concerns.

Aspirin: A widely used analgesic, antipyretic, and anti-inflammatory drug.

Paracetamol: An analgesic and antipyretic with a similar mechanism of action.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.

Uniqueness of Antipyrine

This compound was one of the earliest synthetic medications and has a unique chemical structure compared to other analgesics and antipyretics . Its ability to act as a probe for studying drug metabolism and enzyme activity in the liver sets it apart from other similar compounds .

Biological Activity

Antipyrine, chemically known as 1-phenyl-2,3-dimethyl-5-pyrazolone, is a pyrazolone derivative with a long history of use in medicine, primarily as an analgesic and antipyretic agent. Its biological activity extends beyond these traditional uses, encompassing a range of pharmacological effects that make it a compound of significant interest in medicinal chemistry.

This compound's structure features a five-membered lactam pyrazolone ring, which is crucial for its biological activity. The presence of nitrogen in the heterocyclic nucleus contributes to its diverse pharmacological properties. This compound acts by inhibiting the enzyme cyclooxygenase (COX), leading to decreased synthesis of prostaglandins, which are mediators of pain and inflammation .

Pharmacological Properties

This compound exhibits multiple biological activities, which can be categorized as follows:

- Analgesic : Effective in reducing pain.

- Antipyretic : Lowers fever by acting on the hypothalamus.

- Anti-inflammatory : Reduces inflammation through COX inhibition.

- Antimicrobial : Exhibits activity against various pathogens.

- Antitubercular : Shows promise in treating tuberculosis through its derivatives .

Research Findings and Case Studies

Recent studies have expanded the understanding of this compound's biological activity, highlighting its potential beyond traditional applications. Below is a summary of notable research findings:

Antimicrobial Activity

A study synthesized this compound derivatives with triazole rings, demonstrating enhanced antimicrobial properties against several bacterial strains, including Mycobacterium smegmatis. The derivatives exhibited significant activity compared to standard antibiotics like streptomycin .

Antitubercular Activity

Research indicated that specific this compound derivatives showed promising antitubercular activity. One study reported that certain synthesized compounds displayed better efficacy against Mycobacterium smegmatis than established treatments .

Antioxidant Properties

This compound has also been evaluated for its antioxidant potential. Its ability to scavenge free radicals was confirmed in vitro, suggesting a protective role against oxidative stress-related diseases .

Comparative Biological Activity Table

| Activity Type | Mechanism | Research Findings |

|---|---|---|

| Analgesic | COX inhibition | Effective pain relief in clinical settings |

| Antipyretic | Hypothalamic action | Proven efficacy in reducing fever |

| Anti-inflammatory | Prostaglandin synthesis inhibition | Significant reduction in inflammation |

| Antimicrobial | Disruption of microbial cell walls | Active against various bacterial strains |

| Antitubercular | Inhibition of mycobacterial growth | Enhanced efficacy compared to streptomycin |

Q & A

Basic Research Questions

Q. What is the historical significance of antipyrine in pharmacokinetic studies, and how did early methodologies shape its use?

this compound emerged as a pivotal tool in pharmacokinetics due to its favorable properties: rapid absorption, uniform distribution in total body water, and minimal protein binding. Bernard B. Brodie and Julius Axelrod established its foundational role in the 1950s by developing methods to quantify this compound and its metabolites in biological matrices, enabling studies on hepatic mixed-function oxidase activity . Early methodologies included spectrophotometric assays and urine metabolite analysis, which laid the groundwork for assessing interindividual variability in drug metabolism .

Q. How is this compound utilized as a marker for hepatic cytochrome P450 (CYP) enzyme activity?

this compound serves as a multifunctional substrate to evaluate CYP isoform activity. Its total clearance reflects overall hepatic CYP capacity, while metabolite-specific clearances (e.g., 4-hydroxythis compound for CYP3A4) provide isoform-specific insights. Methodologically, researchers administer this compound orally, collect serial plasma/saliva samples, and calculate pharmacokinetic parameters (e.g., clearance, t1/2) using non-compartmental analysis (trapezoidal rule for AUC, regression for elimination rates) . Orthogonal regression is recommended to account for errors in both dependent and independent variables .

Q. What standardized protocols exist for this compound-based assessment of oxidative stress in vivo?

this compound oxidation by hydroxyl radicals (k ≈ 10<sup>10</sup> L·mol<sup>−1</sup>·s<sup>−1</sup>) makes it a robust oxidative stress marker. Protocols involve oral administration, timed blood sampling, and HPLC analysis to quantify this compound degradation. Key advantages include independence from hepatic blood flow and uniform distribution, minimizing confounding variables in exercise or disease models .

Advanced Research Questions

Q. What methodological considerations are critical when using microdialysis to study this compound neuropharmacokinetics?

Microdialysis requires careful probe calibration (e.g., no-net-flux method) and control of sampling intervals (e.g., 10-minute intervals to avoid dead-volume artifacts). Key parameters include relative recovery rates (impacted by perfusion flow rates) and validation of extracellular fluid concentrations via in vitro recovery studies. Statistical analysis (ANOVA, t-tests) is used to compare recovery efficiencies between this compound and lipophilic analytes, as exemplified in rat frontal cortex studies .

Table 1 : Impact of Sampling Intervals on this compound Pharmacokinetic Parameters in Rat Cortex

| Sampling Interval (min) | t1/2 (min) | Cmax (µg/mL) | AUC (µg·min/mL) |

|---|---|---|---|

| 2 | 45 ± 3.2 | 12.1 ± 1.1 | 580 ± 42 |

| 10 | 52 ± 4.1 | 10.8 ± 0.9 | 540 ± 38 |

| 20 | 60 ± 5.3 | 9.2 ± 0.7 | 490 ± 35 |

| Adapted from |

Q. How do this compound’s permeability limitations affect its validity in cerebral blood flow (CBF) studies?

this compound’s low capillary permeability-surface area product (PS) leads to underestimation of CBF in high-flow regions (e.g., gray matter). Computational simulations and comparative studies with freely diffusible tracers (e.g., [<sup>131</sup>I]trifluoroiodomethane) show this compound’s CBF estimates are 15–30% lower due to diffusion limitations. Researchers must correct for PS values or opt for alternative tracers in high-resolution autoradiography .

Q. How do demographic variables (age, smoking) confound this compound metabolism studies, and how can these be statistically addressed?

Age reduces this compound clearance by ~18.5% due to declining CYP activity, while smoking increases clearance via CYP1A2 induction. In a study of 307 males, multiple regression analysis attributed 12% of clearance variance to smoking and 3% to age . Covariate-adjusted models (e.g., mixed-effects modeling) are recommended to isolate age-related metabolic changes from lifestyle factors.

Table 2 : Impact of Host Factors on this compound Pharmacokinetics

| Factor | Change in Clearance (%) | Primary CYP Affected |

|---|---|---|

| Aging (>65) | ↓18.5 | CYP3A4, CYP2C |

| Smoking | ↑25–30 | CYP1A2 |

| Alcohol | ↓10–15 | CYP2E1 |

| Data synthesized from |

Q. What advanced analytical techniques validate this compound quantification in complex biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard. Methods require validation per ICH guidelines, including linearity (1–50 µg/mL), precision (CV <5%), and recovery (>95%). Saliva sampling (S/P ratio ≈1) offers non-invasive pharmacokinetic profiling, though protein precipitation steps are critical to avoid matrix effects .

Q. Data Contradictions and Resolution

Q. How do discrepancies in this compound’s recovery rates across microdialysis studies arise, and how can they be mitigated?

Variability stems from probe design (e.g., concentric vs. linear), perfusion rates (1–5 µL/min), and temperature control. Standardizing in vitro recovery protocols (e.g., 37°C, stirred Ringer’s solution) and reporting relative recovery (%) alongside absolute concentrations enhances cross-study comparability .

Properties

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQOALNAAJBPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021117 | |

| Record name | Phenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

319 °C | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4), 4.74e+01 g/L, Solubility in water: very good | |

| Record name | SID56320742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.19 | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Antipyrine is thought to act primarily in the CNS, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis. | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

60-80-0 | |

| Record name | Antipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antipyrine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | antipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | antipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3CHA1B51H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

114 °C, 113 °C | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.